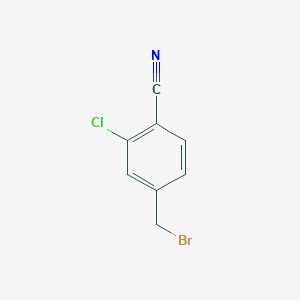

4-(Bromomethyl)-2-chlorobenzonitrile

Descripción

Historical Context and Discovery

4-(Bromomethyl)-2-chlorobenzonitrile (CAS 83311-25-5) emerged as a critical intermediate in organic synthesis during the late 20th century, coinciding with advancements in halogenation and nitrile chemistry. Early synthetic routes for analogous bromomethyl-substituted benzonitriles were reported in patents such as US5621134A (1995), which described bromination strategies for biphenyl derivatives. The compound gained prominence in the 2000s, as evidenced by its application in peptide and heterocycle synthesis, as detailed in studies utilizing Suzuki cross-coupling and nucleophilic substitution reactions. A notable breakthrough was the development of flow chemistry techniques, such as photochemical bromination using dibromohydantoin, which improved purity and yield (>90%) while reducing byproducts.

Significance in Organic Chemistry

This compound’s utility stems from its dual functional groups:

- Bromomethyl group : Serves as an electrophilic site for nucleophilic substitutions (e.g., with amines or thiols).

- Chlorine and nitrile groups : Stabilize the aromatic ring and enable further functionalization via metal-catalyzed cross-couplings (e.g., Suzuki or Ullmann reactions).

Its role in pharmaceutical synthesis is highlighted in the preparation of angiotensin II receptor antagonists, where it acts as a precursor for tetrazole-containing biologics. Additionally, its electron-deficient aromatic system facilitates applications in materials science, such as liquid crystal development.

Research Objectives and Scope

Recent studies prioritize:

- Synthetic Optimization : Developing solvent-free bromination protocols using N-bromosuccinimide (NBS) and radical initiators (e.g., AIBN) to achieve yields >94%.

- Functional Group Compatibility : Exploring its reactivity in nickel-catalyzed allylic substitutions to construct quaternary carbon centers.

- Green Chemistry : Implementing electrochemical methods to reduce reliance on toxic brominating agents.

Ongoing research aims to expand its applications in asymmetric catalysis and polymer chemistry, leveraging its rigid aromatic backbone.

Propiedades

IUPAC Name |

4-(bromomethyl)-2-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJPMYDXOHFFPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625933 | |

| Record name | 4-(Bromomethyl)-2-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83311-25-5 | |

| Record name | 4-(Bromomethyl)-2-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Step 1: Bromination of 2-Chlorotoluene

- Reagents :

- 2-Chlorotoluene

- N-Bromosuccinimide (NBS)

- AIBN (2,2'-Azobis(2-methylpropionitrile)) as a radical initiator

- Solvent : Dry carbon tetrachloride (CCl₄)

- Procedure :

- A solution of 2-chlorotoluene is treated with N-bromosuccinimide in CCl₄ under reflux conditions for several hours.

- The reaction generates 4-bromo-2-chlorotoluene as an intermediate.

Step 2: Conversion to this compound

- Reagents :

- Sodium cyanide (NaCN)

- Procedure :

- The intermediate from Step 1 is treated with sodium cyanide in an appropriate solvent (often acetonitrile or water) under controlled conditions.

- This step utilizes the Sandmeyer reaction mechanism, resulting in the formation of the desired product, this compound.

Reaction Scheme

$$

\text{Step 1: } \text{2-Chlorotoluene} + \text{NBS} \xrightarrow{\text{CCl}_4, \text{reflux}} \text{4-Bromo-2-chlorotoluene}

$$

$$

\text{Step 2: } \text{4-Bromo-2-chlorotoluene} + \text{NaCN} \xrightarrow{\text{solvent}} \text{this compound}

$$

The overall yield for the synthesis of this compound can vary based on the specific conditions used in each step:

- Typical yields reported range from 57% to 75% depending on the efficiency of the bromination and subsequent reactions.

The purification process generally involves:

- Extraction with organic solvents (e.g., ethyl acetate).

- Washing with saturated sodium bicarbonate solution.

- Drying over sodium sulfate.

- Final purification through silica gel chromatography.

Summary Table of Preparation Methods

| Step | Reaction Type | Main Reagents | Yield (%) |

|---|---|---|---|

| 1 | Bromination | N-Bromosuccinimide, AIBN | ~90% |

| 2 | Sandmeyer Reaction | Sodium cyanide | ~75% |

The structural characteristics of this compound allow it to serve as a versatile intermediate in organic synthesis. Its applications include:

- Development of pharmaceuticals.

- Synthesis of agrochemicals.

Research indicates that derivatives of this compound can exhibit unique biological activities, making them valuable in medicinal chemistry.

Análisis De Reacciones Químicas

Types of Reactions

4-(Bromomethyl)-2-chlorobenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products

Nucleophilic Substitution: Formation of substituted benzonitriles.

Oxidation: Formation of 4-(chloromethyl)-2-chlorobenzaldehyde or 4-(chloromethyl)-2-chlorobenzoic acid.

Reduction: Formation of 4-(bromomethyl)-2-chlorobenzylamine.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-(Bromomethyl)-2-chlorobenzonitrile serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its structural characteristics facilitate the development of drugs targeting various medical conditions.

Key Uses in Pharmaceuticals:

- Antidepressants and Antipsychotics : The compound is instrumental in synthesizing active pharmaceutical ingredients (APIs) that function as antidepressants and antipsychotics, enhancing therapeutic efficacy against mood disorders and schizophrenia .

- Anti-inflammatory Drugs : It is also used in the synthesis of anti-inflammatory agents, contributing to pain management and inflammation reduction .

- Fungicides and Herbicides : Beyond traditional pharmaceuticals, this compound finds use in developing fungicides and herbicides, thus playing a role in agricultural health .

Agrochemical Industry

In the agrochemical sector, this compound is pivotal for creating pesticides that protect crops from various pests and diseases.

Applications in Agrochemicals:

- Pesticide Synthesis : The compound is employed to synthesize a range of pesticides, including insecticides and fungicides, which are essential for maintaining agricultural productivity .

- Crop Protection : By acting as a building block for agrochemicals, it helps in developing products that enhance crop yield and quality .

Organic Synthesis

The compound's reactivity allows it to serve as a foundational building block in organic chemistry.

Key Reactions Involving this compound:

- Nucleophilic Substitution : The bromomethyl group can be replaced by various nucleophiles such as amines or thiols, leading to the formation of diverse organic derivatives.

- Suzuki-Miyaura Coupling : This compound participates in cross-coupling reactions that are vital for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules .

Research and Development

In academic research, this compound is utilized for exploring new chemical entities.

Research Applications:

- Medicinal Chemistry : Researchers leverage this compound to develop novel drug candidates with potential therapeutic benefits.

- Material Science : It is also explored for creating functionalized polymers and advanced materials with tailored properties.

Data Table: Summary of Applications

| Application Area | Specific Uses | Examples of Compounds Synthesized |

|---|---|---|

| Pharmaceuticals | Antidepressants, Antipsychotics | Various APIs |

| Anti-inflammatory drugs | Non-steroidal anti-inflammatory drugs | |

| Agrochemicals | Pesticides (insecticides, fungicides) | Crop protection agents |

| Organic Synthesis | Building blocks for complex organic molecules | Diverse organic derivatives |

| Research & Development | Novel drug candidates | Targeted therapeutics |

Case Study 1: Antidepressant Development

A study highlighted the synthesis of a new class of antidepressants utilizing this compound as an intermediate. The resultant compounds demonstrated significant efficacy in preclinical models of depression, showcasing the compound's potential in therapeutic applications .

Case Study 2: Agrochemical Innovation

Research focused on developing a new herbicide based on this compound showed promising results in controlling resistant weed species. Field trials indicated improved crop yields when utilizing formulations containing derivatives of this compound .

Mecanismo De Acción

The mechanism of action of 4-(Bromomethyl)-2-chlorobenzonitrile depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets vary depending on the derivative and its intended use.

Comparación Con Compuestos Similares

Structural and Functional Comparisons

The table below highlights key structural and functional differences between 4-(Bromomethyl)-2-chlorobenzonitrile and its analogues:

Actividad Biológica

4-(Bromomethyl)-2-chlorobenzonitrile (CAS No. 83311-25-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHBrClN

- Molecular Weight : 232.49 g/mol

- IUPAC Name : this compound

The presence of bromomethyl and chlorobenzonitrile groups contributes to its reactivity and potential biological activity.

Biochemical Interactions

The bromomethyl group in this compound can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. This property is crucial for its role in drug design and synthesis.

Cellular Effects

Research indicates that this compound can influence various cellular processes:

- Gene Expression Modulation : It has been shown to affect the expression of genes involved in oxidative stress response and apoptosis.

- Enzyme Inhibition : The compound inhibits key metabolic enzymes, altering cellular metabolism and energy production .

Antimicrobial Properties

Studies have highlighted the antimicrobial effects of this compound against various pathogens. For instance, it has demonstrated significant inhibitory activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Recent investigations have explored the anticancer potential of this compound. In vitro studies suggest that it may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways .

Case Studies

-

In Vitro Studies on Cancer Cell Lines

- A study evaluated the effects of this compound on various cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation.

- Results indicated that at higher concentrations, the compound significantly increased apoptosis markers, suggesting its potential as an anticancer agent.

-

Antimicrobial Efficacy

- A series of experiments assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- The compound exhibited notable antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) determined through broth dilution methods.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 232.49 g/mol |

| Solubility | Soluble in organic solvents |

| Antibacterial Activity (MIC) | 10-50 µg/mL against S. aureus |

| Anticancer IC | 15 µM in MCF-7 cell line |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics with moderate bioavailability. Studies indicate that it undergoes hepatic metabolism via cytochrome P450 enzymes, which play a vital role in its detoxification and clearance from biological systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Bromomethyl)-2-chlorobenzonitrile with high purity, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via bromomethylation of 2-chlorobenzonitrile derivatives. Key steps include:

- Using brominating agents like N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., AIBN) under anhydrous conditions.

- Purification via recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient).

- Monitor reaction progress using TLC or HPLC to minimize byproducts such as di-brominated analogs .

- Optimization : Adjust reaction temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of precursor to NBS) to enhance yield (>85%).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be analyzed?

- Techniques :

- NMR : H NMR (CDCl₃) shows signals for aromatic protons (δ 7.4–8.1 ppm) and the bromomethyl group (δ 4.6 ppm, singlet). C NMR confirms the nitrile carbon (δ ~115 ppm) .

- IR : Strong absorption at ~2230 cm⁻¹ (C≡N stretch) and 600–650 cm⁻¹ (C-Br stretch).

- X-ray crystallography : Resolves molecular geometry and confirms substituent positions (e.g., Cl at C2, Br-CH₂ at C4) .

Advanced Research Questions

Q. How do the positions of bromomethyl and chloro substituents influence intermolecular interactions and solid-state packing?

- Analysis :

- Intermolecular interactions : The chloro substituent at C2 and bromomethyl at C4 create dipole-dipole interactions (e.g., C≡N···Cl, Br···π). These are weaker than in 4-chlorobenzonitrile due to steric hindrance from the bromomethyl group .

- Polymorphism : Differential Scanning Calorimetry (DSC) can detect phase transitions. For example, 4-chlorobenzonitrile exhibits two polymorphs with ΔH sublimation differences of ~5 kJ/mol, which may serve as a comparative model .

Q. What safety protocols are critical for handling this compound, and how should it be stored to prevent degradation?

- Handling :

- Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water for 15 minutes .

- Avoid inhalation; use respiratory protection if dust or aerosols are generated .

- Storage :

- Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Ensure the storage area is well-ventilated and away from reducing agents .

Q. How can researchers design derivatives of this compound for biological activity studies, and what structural modifications are most promising?

- Strategy :

- Structure-Activity Relationship (SAR) : Replace the bromomethyl group with bioisosteres (e.g., -CH₂SH, -CH₂NH₂) to modulate reactivity.

- Functionalization : Use Suzuki-Miyaura coupling to introduce aryl groups at the bromomethyl position, enhancing π-stacking interactions in drug-receptor binding .

- Validation : Screen derivatives via in vitro assays (e.g., kinase inhibition) and compare IC₅₀ values against parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.